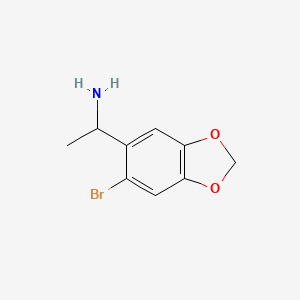![molecular formula C6H5N3S2 B13601855 [4,5'-Bithiazol]-2-amine](/img/structure/B13601855.png)
[4,5'-Bithiazol]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,5’-Bithiazol]-2-amine is a heterocyclic compound containing two thiazole rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,5’-Bithiazol]-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a thioamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the bithiazole ring system.
Industrial Production Methods
Industrial production of [4,5’-Bithiazol]-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
[4,5’-Bithiazol]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted bithiazole compounds.
Scientific Research Applications
[4,5’-Bithiazol]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of [4,5’-Bithiazol]-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The compound’s structure allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4’-methyl-4,5’-bithiazol-2’-yl: A derivative with a methyl group, showing similar but distinct biological activities.
2,4’-Dimethyl-[4,5’-bithiazol]-2-yl amino derivatives: Known for their selective inhibition of TRPV4 channels.
Uniqueness
[4,5’-Bithiazol]-2-amine is unique due to its specific arrangement of thiazole rings and the presence of an amino group, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C6H5N3S2 |
|---|---|
Molecular Weight |
183.3 g/mol |
IUPAC Name |
4-(1,3-thiazol-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H5N3S2/c7-6-9-4(2-10-6)5-1-8-3-11-5/h1-3H,(H2,7,9) |
InChI Key |
DFAORZZNBXBWAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C2=CSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6lambda6-Thiaspiro[3.4]octane-6,6,8-trione](/img/structure/B13601806.png)









